molecular formula C22H23ClN6O4 B13786930 3,3'-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile CAS No. 68391-49-1

3,3'-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile

Cat. No.: B13786930
CAS No.: 68391-49-1
M. Wt: 470.9 g/mol
InChI Key: FQPWUOTVBNCXQS-UHFFFAOYSA-N
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Description

3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile is a complex organic compound with the molecular formula C18H15ClN6O2. It is characterized by the presence of azo, imino, and nitrile functional groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile involves its interaction with molecular targets such as enzymes and receptors. The azo and imino groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

68391-49-1

Molecular Formula

C22H23ClN6O4

Molecular Weight

470.9 g/mol

IUPAC Name

3-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(2-cyanoethoxy)ethyl]anilino]ethoxy]propanenitrile

InChI

InChI=1S/C22H23ClN6O4/c23-21-17-20(29(30)31)7-8-22(21)27-26-18-3-5-19(6-4-18)28(11-15-32-13-1-9-24)12-16-33-14-2-10-25/h3-8,17H,1-2,11-16H2

InChI Key

FQPWUOTVBNCXQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCOCCC#N)CCOCCC#N

Origin of Product

United States

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